molecular formula C11H9FN2O3 B11777676 1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid

1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid

Cat. No.: B11777676
M. Wt: 236.20 g/mol
InChI Key: KXPIKXPKIBDFAL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, a methoxy group at position 3, and a carboxylic acid group at position 5. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl 3-methoxyacrylate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but differs in the substitution pattern and additional aromatic groups.

    4-Fluorophenylboronic acid: While this compound contains a fluorophenyl group, it lacks the pyrazole ring and carboxylic acid group, making its chemical properties and applications different.

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O3/c1-17-10-6-9(11(15)16)14(13-10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16)

InChI Key

KXPIKXPKIBDFAL-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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